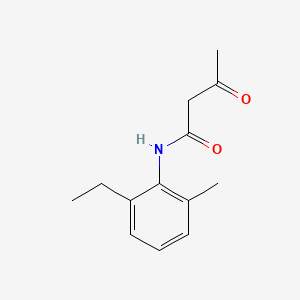![molecular formula C15H29BrO2 B8744733 2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN CAS No. 51795-88-1](/img/structure/B8744733.png)
2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN is an organic compound that features a bromodecyl chain attached to a tetrahydropyranyl ether group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to the stability of the tetrahydropyranyl ether under various reaction conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN typically involves the reaction of 10-bromodecanol with dihydropyran in the presence of an acid catalyst. The reaction proceeds as follows:
Starting Materials: 10-bromodecanol and dihydropyran.
Catalyst: Acid catalyst such as p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the tetrahydropyranyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts can also be employed to enhance the reaction efficiency and facilitate catalyst recovery and reuse.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tetrahydropyranyl ether group can be oxidized to form carbonyl compounds.
Deprotection Reactions: The tetrahydropyranyl ether group can be removed under acidic conditions to regenerate the free alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Deprotection: Acidic conditions using hydrochloric acid or p-toluenesulfonic acid in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or ketones from the tetrahydropyranyl ether group.
Deprotection: Regeneration of the original alcohol from the tetrahydropyranyl ether.
Wissenschaftliche Forschungsanwendungen
2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN has several applications in scientific research:
Organic Synthesis: Used as a protecting group for alcohols to prevent unwanted reactions during multi-step synthesis.
Medicinal Chemistry: Employed in the synthesis of complex molecules for drug discovery and development.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: Used in the modification of biomolecules for studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN primarily involves its role as a protecting group The tetrahydropyranyl ether group stabilizes the alcohol functionality, preventing it from participating in reactions until the protecting group is removed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Bromodecyl methyl ether: Similar structure but with a methyl ether group instead of a tetrahydropyranyl ether.
10-Bromodecyl ethyl ether: Similar structure but with an ethyl ether group.
10-Bromodecyl phenyl ether: Similar structure but with a phenyl ether group.
Uniqueness
2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN is unique due to the stability and versatility of the tetrahydropyranyl ether group. This group provides robust protection for alcohols under various reaction conditions, making it a valuable tool in organic synthesis.
Eigenschaften
CAS-Nummer |
51795-88-1 |
|---|---|
Molekularformel |
C15H29BrO2 |
Molekulargewicht |
321.29 g/mol |
IUPAC-Name |
2-(10-bromodecoxy)oxane |
InChI |
InChI=1S/C15H29BrO2/c16-12-8-5-3-1-2-4-6-9-13-17-15-11-7-10-14-18-15/h15H,1-14H2 |
InChI-Schlüssel |
CRFTXRBAGSTOLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
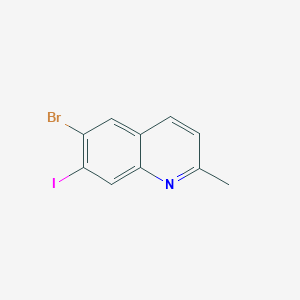
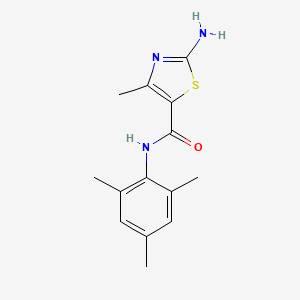

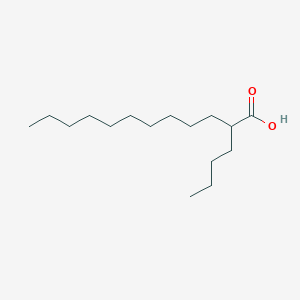

![1-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-6-yl}ethan-1-ol](/img/structure/B8744709.png)
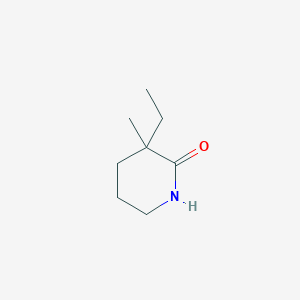
![2-[(3-methoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone](/img/structure/B8744725.png)
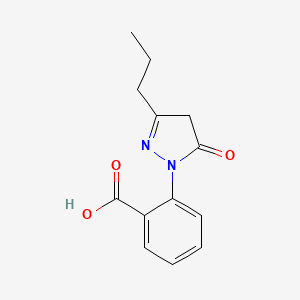
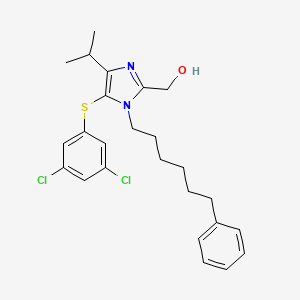

![1-Butanone, 1-[1,1'-biphenyl]-4-yl-4-chloro-](/img/structure/B8744741.png)
